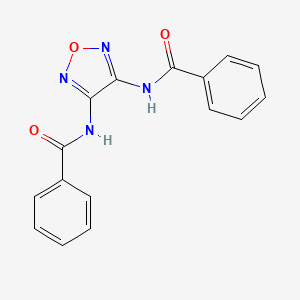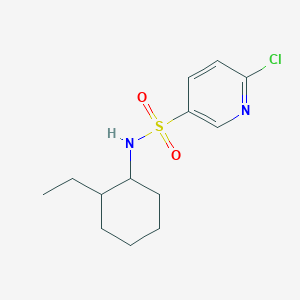
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide, also known as CES, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been studied in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. In pharmacology, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been studied for its effects on ion channels and receptors, such as the TRPV1 receptor and the P2X7 receptor. In neuroscience, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been investigated for its potential as a neuroprotective agent and for its effects on neuronal signaling.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide is not fully understood, but it has been reported to act on various targets in the body, including ion channels and receptors. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to inhibit the TRPV1 receptor, which is involved in pain sensation and inflammation. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has also been reported to inhibit the P2X7 receptor, which is involved in immune responses and inflammation. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have antioxidant and neuroprotective effects.
Biochemical and Physiological Effects:
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been reported to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and neuroprotective effects. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activation of microglia, which are involved in neuroinflammation. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has also been reported to reduce pain sensation in animal models of neuropathic pain. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have antioxidant effects and to protect against oxidative stress-induced neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been reported to have low toxicity and side effects, making it a safer alternative to other compounds. However, one limitation of using 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide in lab experiments is its limited availability and high cost, which may limit its widespread use.
Zukünftige Richtungen
There are several future directions for the study of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide has been shown to have potential as a drug candidate for the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. Additionally, further studies are needed to determine the optimal dosage and administration route of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide for these applications. Furthermore, the development of novel derivatives of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide with improved potency and selectivity may lead to the discovery of new therapeutic agents.
Synthesemethoden
The synthesis method of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide involves the reaction of 6-chloronicotinic acid with 2-ethylcyclohexylamine and then sulfonation with sulfuric acid. The final product is obtained after purification through recrystallization. This method has been reported to yield high purity and yield of 6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide.
Eigenschaften
IUPAC Name |
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O2S/c1-2-10-5-3-4-6-12(10)16-19(17,18)11-7-8-13(14)15-9-11/h7-10,12,16H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTDIVRTMCYPTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCC1NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(2-ethylcyclohexyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

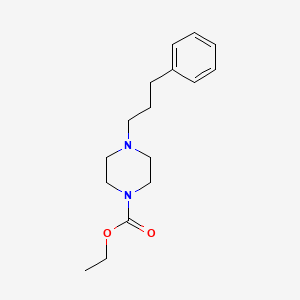
![4-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2567265.png)
![1-benzyl-4-[4-(propan-2-yl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]pyrrolidin-2-one](/img/structure/B2567268.png)
![[4-(2,5-Dimethylthiophen-3-yl)sulfonylpiperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2567271.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide](/img/structure/B2567272.png)
![2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2567273.png)

![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2567276.png)
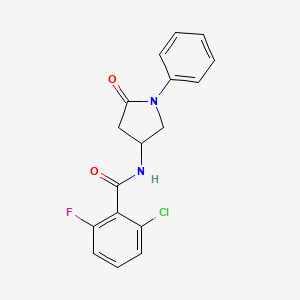
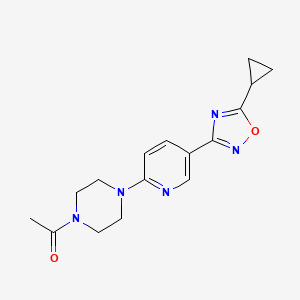
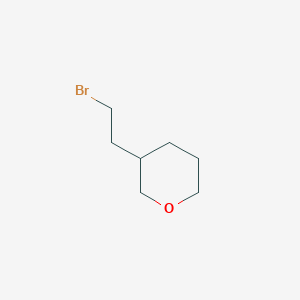
![4-(N,N-dimethylsulfamoyl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2567283.png)
![6-cinnamyl-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2567284.png)
